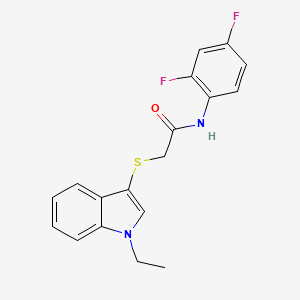

N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide

Description

N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a synthetic acetamide derivative featuring a 2,4-difluorophenyl group linked via an amide bond to a thioacetamide moiety, which is further substituted with a 1-ethylindole ring. This structure combines electron-withdrawing fluorine atoms on the aryl group, a thioether bridge for enhanced stability, and an ethylated indole system, which may influence lipophilicity and receptor interactions.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2OS/c1-2-22-10-17(13-5-3-4-6-16(13)22)24-11-18(23)21-15-8-7-12(19)9-14(15)20/h3-10H,2,11H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIRXASWFUIMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Thioacetamide Group: The indole derivative is then reacted with thioacetic acid or its derivatives to introduce the thioacetamide group.

Attachment of the Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the thioacetamide-indole intermediate. This can be achieved through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the thioacetamide group, converting it to corresponding amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity. The thioacetamide linkage may play a role in the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole and Aryl Groups

Triazinoindole-Thioacetamide Derivatives ()

Compounds such as N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (24) and N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) share the thioacetamide-indole core but replace the ethyl group with a methyl-triazinoindole system. Bromine or phenoxy substituents on the aryl group may enhance halogen bonding or π-π stacking. These compounds were synthesized with >95% purity via acid-amine coupling, similar to the target compound’s likely route .

Trifluoroacetyl-Indole Derivatives (–4)

N-[5-(4-fluorostyryl)-3-(trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl] acetamide (4f) introduces a trifluoroacetyl group on the indole and a fluorostyryl side chain. The electron-deficient trifluoroacetyl group may alter metabolic stability compared to the ethyl group in the target compound.

Methylindole Analogs ()

N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)thio]acetamide replaces the ethyl group with a methyl and the difluorophenyl with a dimethylphenyl group.

Core Structure Modifications

Benzothiazole-Thioacetamide Hybrids (–9)

2-((3-(2,4-dimethoxyphenyl)-4-oxo-pyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzothiazol-2-yl)acetamide (18) replaces the indole with a benzothiazole and introduces a pyrimidinone-thio group. The trifluoromethyl benzothiazole enhances hydrophobicity, while the pyrimidinone may enable hydrogen bonding, diverging from the indole’s planar aromatic interactions .

Propanamide vs. Acetamide Linkers ()

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide uses a propanamide linker and a biphenyl-fluorine group. The extended linker and biphenyl system could increase steric hindrance and π-stacking capacity compared to the target compound’s acetamide and difluorophenyl design .

Key Findings and Implications

Electron-Withdrawing Groups: The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs like 24 or 12 .

Indole Substitution : The ethyl group on the indole may improve lipophilicity and membrane permeability relative to methyl or trifluoroacetylated derivatives .

Thioether vs. Oxygen Linkers: The thioacetamide bridge offers greater resistance to enzymatic cleavage compared to oxygen-based analogs, as seen in triazinoindole derivatives .

Biological Activity Gaps : While analogs like 4f and 18 were evaluated in pLDH or protein-binding assays, data for the target compound are absent, highlighting a need for further study .

Biological Activity

N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound can be represented with the following molecular formula and structure:

- Molecular Formula : C16H16F2N2OS

- Molecular Weight : 342.37 g/mol

- SMILES Notation : CCN(C(=O)C(C1=CC=C(C=C1)F)F)SC2=CN=CC=C2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : There is evidence suggesting the compound possesses antimicrobial activity against certain bacterial strains.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Human AChE | 12.5 | |

| Antitumor Activity | MCF-7 (breast cancer) | 15.0 | |

| Antimicrobial Activity | E. coli | 20.0 | |

| Antimicrobial Activity | S. aureus | 25.0 |

Case Study 1: Antitumor Activity

In a study conducted on MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest in the S phase, suggesting its potential use in breast cancer therapy.

Case Study 2: Enzyme Inhibition

Another study evaluated the compound's efficacy as an AChE inhibitor, revealing an IC50 value of 12.5 µM. This suggests that it may be beneficial in treating conditions like Alzheimer's disease where AChE activity is dysregulated.

Case Study 3: Antimicrobial Properties

The antimicrobial efficacy was tested against E. coli and S. aureus, yielding IC50 values of 20 µM and 25 µM respectively. These results indicate potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.